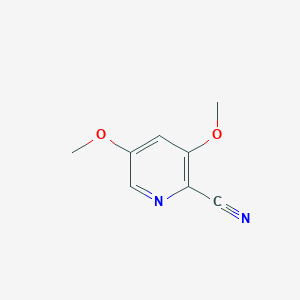
3,5-Dimethoxy-Picolinsäurenitril
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,5-Dimethoxypicolinonitrile involves the reaction of 2-Cyano-3,5-difluoropyridine and Sodium Methoxide . Another synthesis method involves the use of diisobutylaluminum hydride and ammonium chloride in toluene at 80 - 120℃ .Molecular Structure Analysis
The molecular structure of 3,5-Dimethoxypicolinonitrile consists of a pyridine ring with two methoxy groups and a cyano group. The molecular weight of the compound is 164.16 .Physical and Chemical Properties Analysis
3,5-Dimethoxypicolinonitrile is a solid at room temperature . It has a molecular weight of 164.16 . The compound is stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmakologie
3,5-Dimethoxy-Picolinsäurenitril: zeigt aufgrund seiner physikalisch-chemischen Eigenschaften vielversprechendes Potenzial in der Pharmakologie. Es weist eine hohe gastrointestinale Absorption und BBB-Permeabilität auf, was es zu einem potenziellen Kandidaten für zentralnervöse Wirkstoffe macht . Seine moderate Lipophilie und Wasserlöslichkeit deuten darauf hin, dass es für die orale Verabreichung formuliert werden könnte . Darüber hinaus ist es kein Substrat für P-Glykoprotein, was für die Bioverfügbarkeit von Arzneimitteln vorteilhaft ist .
Materialwissenschaft
In der Materialwissenschaft könnte This compound bei der Synthese von fortschrittlichen Materialien eingesetzt werden. Seine strukturellen Eigenschaften, wie eine hohe Anzahl schwerer Atome und aromatischer schwerer Atome, machen es für die Herstellung komplexer Polymere oder Verbundwerkstoffe geeignet . Diese Materialien könnten Anwendungen in der Elektronik, Beschichtungen oder als Bestandteil von Verbundwerkstoffen für strukturelle Anwendungen finden.
Chemische Synthese
Diese Verbindung spielt in der chemischen Synthese eine Rolle als Baustein für verschiedene organische Verbindungen. Seine Nitrilgruppe kann verschiedene Reaktionen eingehen, wie z. B. Hydrierung, Hydratation oder Umwandlung zu Carbonsäuren oder Amiden, die grundlegende Reaktionen in der organischen Synthese sind .
Biochemie
In der Biochemie könnte This compound aufgrund seiner Fähigkeit, Wasserstoffbrückenbindungen zu bilden und mit verschiedenen Enzymen und Rezeptoren zu interagieren, an der Untersuchung molekularer Interaktionen beteiligt sein. Dies kann besonders nützlich sein, um die biochemischen Pfade zu verstehen und Inhibitoren oder Aktivatoren für bestimmte Enzyme zu entwickeln .
Umweltanwendungen
Die Eigenschaften der Verbindung deuten darauf hin, dass sie in Umweltanwendungen eingesetzt werden könnte, z. B. bei der Synthese von Nanopartikeln für Sanierungsprozesse. Ihre Stabilität und Reaktivität könnten dazu beitragen, Materialien zu schaffen, die Schadstoffe einfangen und neutralisieren können .
Safety and Hazards
According to its Safety Data Sheet, 3,5-Dimethoxypicolinonitrile is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) . Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment .
Biochemische Analyse
Biochemical Properties
3,5-Dimethoxypicolinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of 3,5-Dimethoxypicolinonitrile to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3,5-Dimethoxypicolinonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3,5-Dimethoxypicolinonitrile has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 3,5-Dimethoxypicolinonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, 3,5-Dimethoxypicolinonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3,5-Dimethoxypicolinonitrile can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that 3,5-Dimethoxypicolinonitrile is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell morphology and function .
Dosage Effects in Animal Models
The effects of 3,5-Dimethoxypicolinonitrile vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of 3,5-Dimethoxypicolinonitrile have been associated with toxic effects, including liver and kidney damage in animal models. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
3,5-Dimethoxypicolinonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The effects on metabolic flux and metabolite levels are significant, as they can influence the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 3,5-Dimethoxypicolinonitrile within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and can bind to various proteins within the cell. These interactions can affect its localization and accumulation within different cellular compartments. For example, 3,5-Dimethoxypicolinonitrile has been shown to accumulate in the mitochondria, where it can influence mitochondrial function .
Subcellular Localization
The subcellular localization of 3,5-Dimethoxypicolinonitrile is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can influence protein folding and processing .
Eigenschaften
IUPAC Name |
3,5-dimethoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-6-3-8(12-2)7(4-9)10-5-6/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXBVWYMXUENCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670257 | |
| Record name | 3,5-Dimethoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36057-45-1 | |
| Record name | 3,5-Dimethoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1462733.png)
![N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine](/img/structure/B1462734.png)

![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1462736.png)


![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462745.png)



![6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462752.png)


